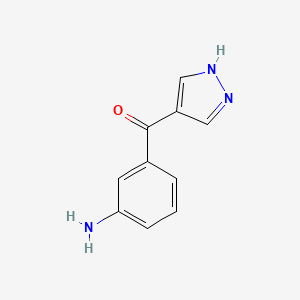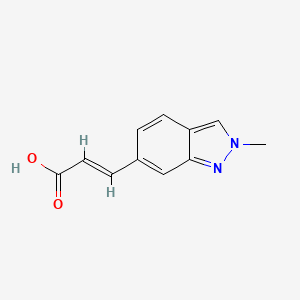
2-Chloro-6-fluorophenylmethylsulfone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-chloro-3-fluoro-2-(methylsulfonyl)benzene is an aromatic compound with the molecular formula C7H6ClFO2S It is a derivative of benzene, where the hydrogen atoms are substituted by chlorine, fluorine, and a methylsulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-3-fluoro-2-(methylsulfonyl)benzene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance. The reaction typically involves the use of palladium catalysts and boron reagents under specific conditions to achieve the desired product.
Industrial Production Methods
Industrial production of 1-chloro-3-fluoro-2-(methylsulfonyl)benzene may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods and conditions can vary depending on the specific requirements and available resources.
Analyse Des Réactions Chimiques
Types of Reactions
1-chloro-3-fluoro-2-(methylsulfonyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura coupling is a key reaction for forming carbon–carbon bonds involving this compound.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Boron Reagents: Essential for Suzuki–Miyaura coupling.
Oxidizing and Reducing Agents: Used for oxidation and reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can form complex aromatic compounds.
Applications De Recherche Scientifique
1-chloro-3-fluoro-2-(methylsulfonyl)benzene has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-chloro-3-fluoro-2-(methylsulfonyl)benzene involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in coupling reactions, the compound interacts with palladium catalysts to form new carbon–carbon bonds through a series of oxidative addition, transmetalation, and reductive elimination steps.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-chloro-2-fluoro-3-(methylsulfonyl)benzene
- 1-fluoro-2-(methylsulfonyl)benzene
- 1-chloro-4-(methylsulfonyl)benzene
Uniqueness
1-chloro-3-fluoro-2-(methylsulfonyl)benzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propriétés
Formule moléculaire |
C7H6ClFO2S |
|---|---|
Poids moléculaire |
208.64 g/mol |
Nom IUPAC |
1-chloro-3-fluoro-2-methylsulfonylbenzene |
InChI |
InChI=1S/C7H6ClFO2S/c1-12(10,11)7-5(8)3-2-4-6(7)9/h2-4H,1H3 |
Clé InChI |
IXZYFKOSLVFRQU-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=C(C=CC=C1Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


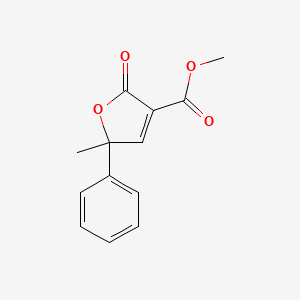

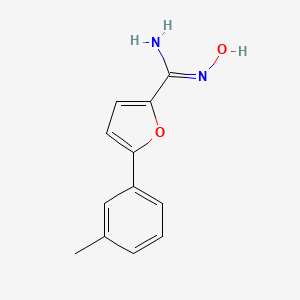
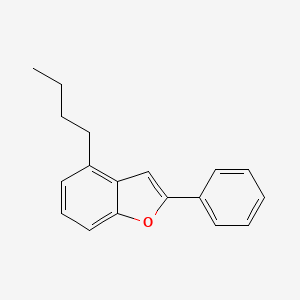

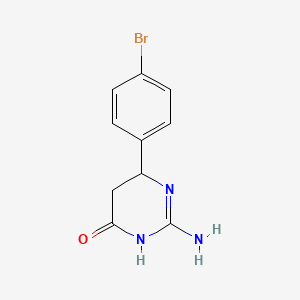



![Methyl 7-bromo-8-(1-hydroxy-1-methyl-ethyl)-2-oxo-selenopheno[3,2-h]chromene-3-carboxylate](/img/structure/B12859453.png)
